molecular formula C7H3BrF3NO3 B1382743 4-Bromo-2-nitro-5-(trifluoromethyl)phenol CAS No. 1613719-77-9

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Cat. No. B1382743
CAS RN: 1613719-77-9
M. Wt: 286 g/mol
InChI Key: INASGCATEGHAOQ-UHFFFAOYSA-N
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Description

“4-Bromo-2-nitro-5-(trifluoromethyl)phenol” is a chemical compound. It is the major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

The synthesis of “4-Bromo-2-nitro-5-(trifluoromethyl)phenol” involves the use of 2-Nitro-4-(trifluoromethyl)phenol, which is used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-nitro-5-(trifluoromethyl)phenol” is C7H4BrF3O . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-nitro-5-(trifluoromethyl)phenol” include a melting point of 83-85°C . The molecular formula is C7H4BrF3O and the average mass is 241.005 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Zhou Shiyang (2012) described the synthesis of 2,4,6-bromo-4'-nitro-diphenyl ether using phenol and bromine as main raw materials, showcasing the relevance of such compounds in synthesizing new chemical entities (Zhou Shiyang, 2012).
  • A study by Hartshorn et al. (1985) detailed the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols, indicating the potential for creating structurally diverse and complex molecules (Hartshorn et al., 1985).

Biological Activities

  • Tavman et al. (2010) explored the antimicrobial properties of bromo/nitro-phenols and their zinc(II) complexes, revealing potential biomedical applications (Tavman et al., 2010).
  • Zulfiqar et al. (2020) investigated the urease inhibitory activity and antioxidant potential of a Schiff base compound derived from 4-bromo-2-nitrophenol, highlighting its significance in medicine and agriculture (Zulfiqar et al., 2020).

Material Science and Chemistry

  • Hou et al. (2020) synthesized trinuclear Nickel(II) complexes from Schiff base ligands including a bromo-phenol derivative, underscoring its utility in complex chemical syntheses (Hou et al., 2020).
  • Kamiloğlu et al. (2018) reported on the synthesis of tetra-substituted phthalocyanines from trifluoromethyl-phenol compounds, contributing to the development of electrochemical technologies (Kamiloğlu et al., 2018).

Environmental Toxicity

  • Nweke and Okpokwasili (2010) assessed the toxicity of bromophenol and similar compounds on bacteria in petroleum refinery wastewater, demonstrating its environmental impact (Nweke & Okpokwasili, 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It’s known that similar compounds often target the respiratory system .

Mode of Action

It’s known that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with its targets, leading to various changes.

Biochemical Pathways

Based on its chemical structure, it may be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Safety data sheets indicate that it may cause skin corrosion/irritation and serious eye damage/eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. For instance, it should be stored in a cool place and kept away from strong oxidizing agents . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment .

properties

IUPAC Name

4-bromo-2-nitro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASGCATEGHAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Synthesis routes and methods

Procedure details

To a 0° C. mixture of 4-bromo-3-(trifluoromethyl)phenol (Apollo, 10.8 g, 44.8 mmol) in AcOH (40 mL) was added concentrated sulfuric acid (1.5 mL) followed by fuming nitric acid (5.2 g) and the mixture was stirred for 30 min. Additional concentrated sulfuric acid (9 mL) was added and the temperature was allowed to rise to ambient temperature and stirred for 3 h at rt. The mixture was poured into ice water (500 mL) and the aqueous solution was extracted with EtOAc (3×50 mL). The combined organic phase was washed with brine (50 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 10-20% EtOAc in petroleum ether) to give 4-bromo-2-nitro-5-(trifluoromethyl)phenol (4.7 g, 36%) as yellow oil. 1H NMR (DMSO-d6, 400 MHz): δ 12.0 (brs, 1H), 8.31 (s, 1H), 7.54 (s, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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